molecular formula C13H18N2S B12678131 1-Butyl-5-phenyl-2-imidazolidinethione CAS No. 186424-04-4

1-Butyl-5-phenyl-2-imidazolidinethione

Cat. No.: B12678131
CAS No.: 186424-04-4
M. Wt: 234.36 g/mol
InChI Key: MWPTUNSIFAINSQ-UHFFFAOYSA-N
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Description

1-Butyl-5-phenyl-2-imidazolidinethione (C₁₃H₁₈N₂S) is a sulfur-containing imidazolidine derivative characterized by a butyl chain at position 1, a phenyl group at position 5, and a thione functional group at position 2. Its molecular weight is 234.12 g/mol, and it has a monoisotopic mass of 234.11906 Da . This scarcity of data suggests it may be a novel or understudied compound within the imidazole/imidazolidine family.

Properties

CAS No.

186424-04-4

Molecular Formula

C13H18N2S

Molecular Weight

234.36 g/mol

IUPAC Name

1-butyl-5-phenylimidazolidine-2-thione

InChI

InChI=1S/C13H18N2S/c1-2-3-9-15-12(10-14-13(15)16)11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3,(H,14,16)

InChI Key

MWPTUNSIFAINSQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(CNC1=S)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butyl-5-phenyl-2-imidazolidinethione can be synthesized through several methods. One common approach involves the reaction of phenylglycine methyl ester with butyl isothiocyanate under controlled conditions . The reaction typically proceeds in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of 1-butyl-5-phenyl-2-imidazolidinethione often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve overall productivity .

Chemical Reactions Analysis

Types of Reactions

1-Butyl-5-phenyl-2-imidazolidinethione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Butyl-5-phenyl-2-imidazolidinethione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-butyl-5-phenyl-2-imidazolidinethione involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects.

    Pathways Involved: The compound can interfere with metabolic pathways in microorganisms, disrupting their growth and replication. .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 1-butyl-5-phenyl-2-imidazolidinethione with structurally related imidazole/imidazolidine derivatives:

Compound Name Molecular Formula Key Substituents Molecular Weight (Da) Key Functional Groups
1-Butyl-5-phenyl-2-imidazolidinethione C₁₃H₁₈N₂S 1-butyl, 5-phenyl, 2-thione 234.12 Thione, imidazolidine ring
1-Benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol C₁₇H₁₆N₂S 1-benzyl, 5-(4-methylphenyl), 2-thiol 280.39 Thiol, imidazole ring
5-Methylbenzimidazole C₈H₈N₂ 5-methyl, benzimidazole core 132.17 Benzimidazole ring
2-Phenylbenzimidazole-5-sulphonic acid C₁₃H₁₀N₂O₃S 2-phenyl, 5-sulfonic acid 286.29 Sulfonic acid, benzimidazole

Key Observations :

  • Thione vs. Thiol Groups: The thione group in 1-butyl-5-phenyl-2-imidazolidinethione (C=S) differs from the thiol group (C-SH) in 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol.

Reactivity Differences :

  • The imidazolidine ring (saturated) in the target compound is less aromatic than the imidazole/benzimidazole cores of analogs, reducing resonance stabilization and increasing susceptibility to ring-opening reactions.
Physicochemical Properties
Property 1-Butyl-5-phenyl-2-imidazolidinethione 1-Benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol 5-Methylbenzimidazole
Predicted Density (g/cm³) N/A 1.24 1.20 (estimated)
Predicted Boiling Point (°C) N/A 436.1 280–300 (estimated)
pKa N/A 11.81 ~14 (imidazole NH)

Notes:

  • The high predicted boiling point of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol (436.1°C) reflects stronger intermolecular forces (e.g., hydrogen bonding via thiol groups) compared to the target compound .
  • The absence of pKa data for 1-butyl-5-phenyl-2-imidazolidinethione highlights a critical research gap.

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